molecular formula C17H20N4S2 B6602663 N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine CAS No. 924122-31-6

N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B6602663
CAS No.: 924122-31-6
M. Wt: 344.5 g/mol
InChI Key: JKZYXXMBCBSQAK-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is a complex organic compound that belongs to the class of thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine involves multiple steps, including the formation of the thiadiazine ring and the introduction of the cyclopropyl and thiophene groups. One common method involves the condensation of a thiophene derivative with a pyrrole derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyrrole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S2/c1-11-8-15(12(2)21(11)9-14-4-3-7-22-14)16-10-23-17(20-19-16)18-13-5-6-13/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZYXXMBCBSQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C3=NNC(=NC4CC4)SC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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